molecular formula C10H10N2O B8452800 7-Amino-4-vinylisoindolinone

7-Amino-4-vinylisoindolinone

Cat. No.: B8452800
M. Wt: 174.20 g/mol
InChI Key: HYKXOWPLVLACPH-UHFFFAOYSA-N
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Description

7-Amino-4-vinylisoindolinone is a derivative of the isoindolinone heterocyclic system, characterized by a fused bicyclic structure with a lactam moiety. The compound features an amino group at position 7 and a vinyl substituent at position 3. While specific data on this compound are absent in the provided evidence, its structural analogs—such as halogen- and alkyl-substituted isoindolinones—offer insights into the effects of substituents on synthesis, stability, and applications. Isoindolinones are pivotal in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or intermediates in alkaloid synthesis .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-amino-4-ethenyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H10N2O/c1-2-6-3-4-8(11)9-7(6)5-12-10(9)13/h2-4H,1,5,11H2,(H,12,13)

InChI Key

HYKXOWPLVLACPH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2CNC(=O)C2=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Halogen- and Alkyl-Substituted Isoindolinones

The synthesis and properties of three 7-amino-substituted isoindolinones are detailed in , providing a basis for comparison:

Compound Substituent Synthesis Method Yield Physical State Characterization
7-Amino-4-bromoisoindolin-1-one (10b) Br Bromination of 10a 78% Pale-yellow crystals ¹H-/¹³C-NMR, HPLC-DAD
7-Amino-4-chloroisoindolin-1-one (10c) Cl Chlorination of 10a 81% Yellow-brown solid ¹H-/¹³C-NMR, HPLC-DAD
7-Amino-2-methylisoindolin-1-one (10d) CH₃ Methylation of 10a 54.3% Yellow solid ¹H-/¹³C-NMR, HPLC-DAD

Key Findings :

  • Substituent Effects on Yield : Halogenation (Br, Cl) yields higher efficiencies (78–81%) compared to methylation (54.3%), likely due to steric or electronic factors favoring electrophilic substitution at position 4.
  • Characterization : All compounds were validated via NMR and HPLC-DAD, with λmax values indicative of conjugated π-systems .
  • Potential Reactivity: Halogenated derivatives (10b, 10c) are candidates for further functionalization (e.g., cross-coupling), while the methyl analog (10d) may exhibit enhanced lipophilicity .

7-Amino-4-methyl-2-quinolinone ()

This quinolinone derivative shares a 7-amino substituent but differs in core structure:

Property 7-Amino-4-methyl-2-quinolinone 7-Amino-4-bromoisoindolin-1-one (10b)
Core Structure Quinolinone (fused benzene-pyridone) Isoindolinone (fused benzene-lactam)
Molecular Formula C₁₀H₁₀N₂O C₈H₅BrN₂O
Molecular Weight 174.20 g/mol 229.04 g/mol
Applications Unclear; potential bioactivity Kinase inhibitor intermediates

Structural Implications :

  • The quinolinone’s extended π-system may enhance UV absorption compared to isoindolinones.
  • Isoindolinones’ lactam moiety offers hydrogen-bonding sites, critical for target binding in kinase inhibition .

Other Heterocyclic Analogs ()

lists 7-amino-4-chloroisoindolin-1-one (CAS: 2098309-99-8), aligning with compound 10c in . This reinforces the prevalence of halogenated isoindolinones in drug discovery pipelines.

Data Tables

Table 2: Core Structural Differences Between Isoindolinones and Quinolinones

(Summarized from )

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